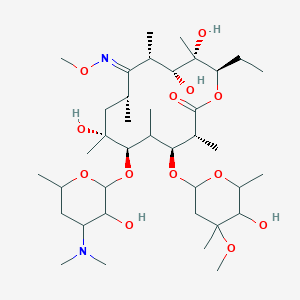

![molecular formula C50H72IN15O12 B10785480 Bradykinin, [125I-tyr8]](/img/structure/B10785480.png)

Bradykinin, [125I-tyr8]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bradykinin, [125I-Tyr8]: is a radiolabeled peptide derivative of bradykinin, a physiologically and pharmacologically active peptide of the kinin group of proteins. Bradykinin is known for its role in promoting inflammation, causing vasodilation, and increasing vascular permeability. The radiolabeling with iodine-125 allows for the tracking and study of bradykinin’s biological activities and interactions in various research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of bradykinin and its derivatives, including [125I-Tyr8]-bradykinin, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The radiolabeling with iodine-125 is achieved through an iodination reaction, often using a chloramine-T procedure .

Industrial Production Methods: : Industrial production of synthetic peptides like bradykinin involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The radiolabeling step is carefully controlled to ensure high specific activity and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: : Bradykinin and its derivatives undergo various chemical reactions, including:

Oxidation: Bradykinin can be oxidized, affecting its biological activity.

Reduction: Reduction reactions can modify the peptide’s structure and function.

Substitution: Substitution reactions, such as iodination, are used to introduce radioactive isotopes like iodine-125.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like dithiothreitol (DTT).

Substitution: Chloramine-T for iodination reactions.

Major Products: : The major products of these reactions include various oxidized, reduced, and radiolabeled forms of bradykinin, each with distinct biological properties .

Scientific Research Applications

Chemistry: : Bradykinin, [125I-Tyr8] is used in chemical research to study peptide synthesis, modification, and radiolabeling techniques .

Biology: : In biological research, this compound is used to investigate the role of bradykinin in inflammation, pain, and vascular biology. The radiolabeling allows for precise tracking of bradykinin’s interactions with its receptors and other biomolecules .

Medicine: : In medical research, bradykinin, [125I-Tyr8] is used to study the mechanisms of diseases involving inflammation and vascular dysfunction. It also aids in the development of new therapeutic agents targeting the bradykinin pathway .

Industry: : In the pharmaceutical industry, this compound is used in the development and testing of drugs that modulate the bradykinin pathway, such as angiotensin-converting enzyme (ACE) inhibitors .

Mechanism of Action

Bradykinin exerts its effects by binding to specific receptors, primarily the bradykinin receptor B2. This interaction activates a signaling cascade involving G-proteins, phospholipases, protein kinase C, and secondary messengers like inositol trisphosphate and diacylglycerol. These pathways lead to the production of nitric oxide and prostaglandins, resulting in vasodilation, increased vascular permeability, and pain sensitization .

Comparison with Similar Compounds

Similar Compounds

Kallidin: Another kinin peptide with similar biological activities.

Lysyl-bradykinin: A derivative of bradykinin with an additional lysine residue.

Methionyl-lysyl-bradykinin: A synthetic analog with modified amino acid sequence.

Uniqueness: : Bradykinin, [125I-Tyr8] is unique due to its radiolabeling with iodine-125, which allows for detailed tracking and study of its biological activities. This radiolabeling provides a powerful tool for research applications that require precise localization and quantification of bradykinin interactions .

Properties

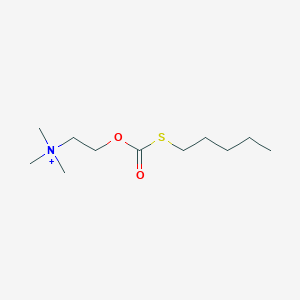

Molecular Formula |

C50H72IN15O12 |

|---|---|

Molecular Weight |

1202.1 g/mol |

IUPAC Name |

2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxy-3-iodophenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C50H72IN15O12/c51-30-23-29(16-17-39(30)68)25-34(42(71)61-32(48(77)78)12-5-19-58-50(55)56)62-44(73)37-14-7-20-64(37)46(75)35(27-67)63-41(70)33(24-28-9-2-1-3-10-28)60-40(69)26-59-43(72)36-13-6-21-65(36)47(76)38-15-8-22-66(38)45(74)31(52)11-4-18-57-49(53)54/h1-3,9-10,16-17,23,31-38,67-68H,4-8,11-15,18-22,24-27,52H2,(H,59,72)(H,60,69)(H,61,71)(H,62,73)(H,63,70)(H,77,78)(H4,53,54,57)(H4,55,56,58) |

InChI Key |

DZNAQDAUCZQCBF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC(=C(C=C5)O)I)C(=O)NC(CCCN=C(N)N)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

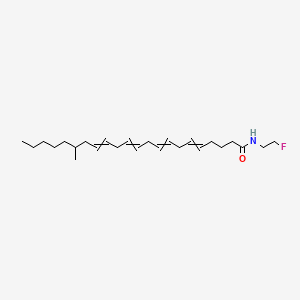

![N-[(4-aminocyclohexyl)methyl]-1-[3-(1,3-benzodioxol-5-yl)-3-pyridin-3-ylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B10785397.png)

![7-Nitro-5-oxy-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B10785421.png)

![(1R,13R,14S,15R,16R,28S)-8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone](/img/structure/B10785428.png)

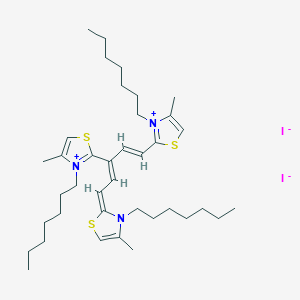

![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B10785430.png)

![13-Methyl-6-prop-2-ynyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B10785434.png)

![2-[2-(dichloromethyl)phenyl]-N-hydroxy-N-(1-phenanthren-2-ylethyl)benzamide](/img/structure/B10785450.png)

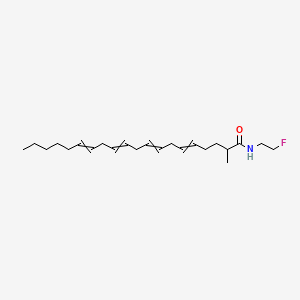

![Bombesin, [125I]-](/img/structure/B10785471.png)

![7-[3-[(5-Hydroxy-1-benzothiophene-3-carbonyl)amino]-7,7-dimethyl-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid](/img/structure/B10785474.png)